N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide” is a chemical compound that belongs to the class of pyrazoloquinolines . It has been studied for its potential pharmacological properties .
Synthesis Analysis
The synthesis of pyrazoloquinolines like “this compound” generally involves multicomponent reactions . The corresponding acids upon condensation and hydrolysis followed by cyclization yield pyrazoloquinolines .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrazole and quinoline fragment . The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be inferred from its IR spectrum and NMR spectrum .Aplicaciones Científicas De Investigación
Synthesis and Regioselectivity
- Synthesis of Antioxidant Pyrazoloquinoline Derivatives : A study explored the condensation of hydrazine derivatives with ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate derivatives, yielding new antioxidant pyrazoloquinoline derivatives. DFT analysis confirmed the structures of the synthesized compounds, highlighting their regioselectivity and potential antioxidant properties (Tomassoli et al., 2016).
Biological Investigations
Antimicrobial and Antioxidant Properties : Another study reported on the synthesis of quinolinyl chalcones containing a pyrazole group, exhibiting promising antimicrobial properties against various strains and moderate antioxidant activity. This research demonstrates the potential therapeutic applications of such derivatives (Prasath et al., 2015).
Potential Antimicrobial Agents : Synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives showed potential as antimicrobial agents. The study detailed the reaction processes and chemical structures, providing a basis for further exploration of these compounds in antimicrobial applications (Holla et al., 2006).
Chemical Synthesis Techniques
- Microwave-assisted Synthesis : A microwave-assisted synthesis technique for pyrazoloquinolinone derivatives was developed, offering advantages such as good yields, simple workup, and shorter reaction times. This method underscores the efficiency of modern synthetic approaches in producing complex molecules (Peng et al., 2009).
Molecular Interactions and Stability
- Supramolecular Interactions : Research into the supramolecular interactions between nicotinamide derivatives and aromatic dicarboxylic acids revealed the formation of complex multicomponent crystals. These findings have implications for understanding the molecular interactions and stability of pharmaceutical compounds (Das et al., 2011).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as pyrazolo[3,4-b]quinolines, have been reported to exhibit inhibitory activity against class ii c-met
Mode of Action
It is known that pyrazolo[3,4-b]quinolines can inhibit biofilm formation in a dose-dependent manner This suggests that the compound may interact with its targets to block certain biological processes, such as biofilm formation
Biochemical Pathways
Related compounds have been shown to inhibit biofilm formation, suggesting that they may affect pathways related to bacterial growth and survival . More research is needed to identify the specific pathways affected by this compound.
Result of Action
Related compounds have been shown to inhibit biofilm formation , suggesting that this compound may have similar effects
Direcciones Futuras
Propiedades
IUPAC Name |
N-(1-ethyl-7-methylpyrazolo[3,4-b]quinolin-3-yl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O/c1-3-24-18-15(11-14-5-4-12(2)10-16(14)21-18)17(23-24)22-19(25)13-6-8-20-9-7-13/h4-11H,3H2,1-2H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMXEKJKLGSGNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C3C=CC(=CC3=N2)C)C(=N1)NC(=O)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.